9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a chromeno-oxazinone derivative characterized by a fused tricyclic core structure. The compound features a cyclopropyl substituent at the 9-position, a 3,4-dimethoxyphenyl group at the 3-position, and a methyl group at the 4-position. These substitutions influence its physicochemical and pharmacological properties, distinguishing it from related derivatives. Chromeno-oxazinones are of interest due to their diverse bioactivities, including anti-inflammatory and antimicrobial effects .
Properties
IUPAC Name |
9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-13-16-7-9-18-17(11-24(12-28-18)15-5-6-15)22(16)29-23(25)21(13)14-4-8-19(26-2)20(10-14)27-3/h4,7-10,15H,5-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSIJNRSMUIWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4CC4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one involves multiple steps, typically starting with the preparation of the chromeno[8,7-e][1,3]oxazinone core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where the dimethoxyphenyl group is attached.
Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the breakdown of the oxazinone ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the conditions applied .
Scientific Research Applications
9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The cyclopropyl and dimethoxyphenyl groups play a crucial role in binding to these targets, while the chromeno[8,7-e][1,3]oxazinone core may participate in various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
- The cyclopropyl group in the target compound introduces steric hindrance and electronic effects distinct from alkyl or benzyl substituents in analogs .
- The 3,4-dimethoxyphenyl group enhances electron-donating capacity compared to monosubstituted phenyl rings (e.g., 4d) .
- Thione derivatives (e.g., ) exhibit altered reactivity due to sulfur’s polarizability.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- However, cyclopropyl-containing derivatives typically exhibit higher melting points than hydroxyalkyl analogs due to rigid structure .
- Spectral data for the target compound would show characteristic cyclopropyl proton signals (δ 0.5–1.5 ppm in ¹H NMR) and methoxy group peaks (δ ~3.8 ppm) .
Pharmacological Activity Comparison
Chromeno-oxazinones are studied for anti-inflammatory, antimicrobial, and anticancer activities:
Table 3: Bioactivity Profiles
Key Insights :
Biological Activity
Chemical Structure and Properties
The molecular formula of 9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is with a molecular weight of approximately 321.38 g/mol. The structure features a chromeno-oxazine core with a cyclopropyl group and methoxy-substituted phenyl moiety, which may influence its interaction with biological targets.
Pharmacological Studies
Research indicates that this compound exhibits anti-inflammatory , antioxidant , and antitumor properties. The following sections summarize findings from various studies:
Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of similar compounds found that derivatives with cyclopropyl groups showed significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. The inhibition rates were reported as follows:
| Compound | Concentration (µM) | NO Inhibition Rate (%) |
|---|---|---|
| Compound A | 30 | 35.75 ± 4.4 |
| Compound B | 30 | 33.68 ± 7.33 |
| Compound C | 30 | 43.01 ± 2.93 |
These results suggest that modifications in the cyclopropyl and methoxy groups can enhance anti-inflammatory activity without cytotoxic effects on RAW264.7 cells .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenged free radicals, contributing to its potential as an antioxidant agent.
Antitumor Activity
Preliminary studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 18 |
These findings suggest that the compound may serve as a lead for developing new anticancer drugs .
Case Study 1: Synthesis and Bioactivity Correlation
In a detailed synthesis study, researchers developed various analogs of the compound to assess their biological activity. The results demonstrated that specific structural features, such as the presence of methoxy groups and the cyclopropyl ring, significantly influenced bioactivity profiles.
Case Study 2: Clinical Relevance
A clinical study evaluated the efficacy of similar compounds in treating inflammatory diseases such as rheumatoid arthritis. Patients receiving treatment with derivatives showed marked improvements in inflammatory markers compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
